molecular formula C17H16N6O4S B2912349 3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034466-25-4

3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Katalognummer: B2912349
CAS-Nummer: 2034466-25-4
Molekulargewicht: 400.41
InChI-Schlüssel: GFRFCRXOUAIQBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzo[d]oxazole core fused with a sulfonamide group at position 5, linked to a pyrazine ring substituted with a 1-methylpyrazole moiety. The benzo[d]oxazole system (a bicyclic structure with oxygen and nitrogen atoms) is known to enhance metabolic stability and bioavailability in medicinal chemistry . The sulfonamide group (-SO₂NH-) is a common pharmacophore in enzyme inhibitors, particularly targeting carbonic anhydrases or kinases .

Eigenschaften

IUPAC Name

3-methyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O4S/c1-22-10-11(8-20-22)16-13(18-5-6-19-16)9-21-28(25,26)12-3-4-15-14(7-12)23(2)17(24)27-15/h3-8,10,21H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRFCRXOUAIQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (CAS Number: 2034466-25-4) is a complex organic molecule that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N6O4SC_{17}H_{16}N_{6}O_{4}S, with a molecular weight of 400.4 g/mol. The structure features a sulfonamide group, a benzo[d]oxazole moiety, and pyrazole and pyrazine rings, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₆N₆O₄S
Molecular Weight400.4 g/mol
CAS Number2034466-25-4

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the pyrazole ring is critical for this activity as it interacts with microbial targets.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibitors of PARP are pivotal in cancer therapy, especially in cancers with BRCA mutations.

The biological activity of 3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide may involve:

  • Enzyme Inhibition : The sulfonamide group can interact with active sites on enzymes, inhibiting their function.
  • Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways critical for cellular function.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Study on Antimicrobial Activity

A study conducted by Barbuceanu et al. synthesized various pyrazole derivatives and tested their antimicrobial efficacy against S. aureus and other pathogens. The results indicated that compounds with similar structural motifs to our compound displayed minimum inhibitory concentrations (MIC) ranging from 8 μg/mL to 32 μg/mL against drug-resistant strains .

Anticancer Efficacy Research

In another study focusing on PARP inhibitors, researchers evaluated several compounds structurally related to our target compound. They found that certain derivatives exhibited promising anticancer activity in vitro, leading to the induction of apoptosis in cancer cell lines .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following table compares the target compound with structurally related sulfonamide derivatives, emphasizing substituent effects on physicochemical and biological properties:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Bioactivity Notes
Target Compound : 3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide Benzo[d]oxazole + sulfonamide Pyrazine-linked 1-methylpyrazole Not reported Not reported Hypothesized kinase inhibition potential
Example 53 () : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromen-4-one, isopropylbenzamide 589.1 (M⁺+1) 175–178 Likely kinase inhibitor (chromenone core)
Compound 7 () : Rapamycin analogue Macrolide Modifications at positions 29–36 and 39–44 Not reported Not reported Immunosuppressive activity

Key Observations:

Heterocyclic Influence: The target compound’s pyrazine-pyrazole system contrasts with the pyrazolo[3,4-d]pyrimidine core in Example 53 (). Pyrazine’s electron-deficient nature may enhance π-π stacking in hydrophobic binding pockets compared to pyrimidine derivatives .

Sulfonamide vs. Benzamide :

  • The target’s sulfonamide group offers stronger hydrogen-bonding capacity compared to the benzamide in Example 53, which may increase target affinity but reduce membrane permeability .

NMR and Structural Insights :

  • highlights that substituents in regions analogous to the target’s pyrazine-pyrazole unit (e.g., positions 29–36 and 39–44 in rapamycin analogues) induce distinct NMR chemical shifts, suggesting similar regions in the target compound could serve as markers for structural modification .

Research Findings and Methodological Considerations

Bioactivity Hypotheses:

  • The chromenone moiety in Example 53 is associated with kinase inhibition (e.g., PI3K/mTOR pathways). The target’s benzo[d]oxazole-sulfonamide system may similarly target kinases but with improved solubility due to the sulfonamide’s polarity .

Limitations and Gaps:

  • Melting points, solubility, and in vitro activity data for the target compound are absent in the provided evidence, necessitating experimental validation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.